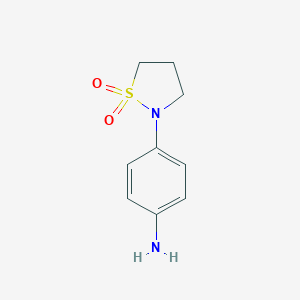

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNTORNTSHTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473522 | |

| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-91-5 | |

| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly established protocol in the current literature, this document provides a comprehensive, two-step synthetic route based on well-established chemical principles and analogous reactions for related structures. The synthesis involves the initial preparation of a nitro-substituted intermediate, followed by its reduction to the target aminophenyl compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the reaction of 4-nitroaniline with 2-chloroethanesulfonyl chloride to form the intermediate, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide. The second step is the selective reduction of the aromatic nitro group to an amine functionality.

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps. These values are based on typical yields and conditions for analogous reactions reported in the chemical literature.

Table 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide

| Parameter | Value |

| Reactants | 4-Nitroaniline, 2-Chloroethanesulfonyl chloride |

| Solvent | Pyridine |

| Temperature | 0 °C to 25 °C |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-75% |

| Purification | Recrystallization from ethanol |

Table 2: Reduction of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide

| Parameter | Value |

| Reactant | 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide |

| Reducing Agent | Palladium on Carbon (10 wt. %) |

| Hydrogen Source | Hydrogen gas (H₂) |

| Solvent | Methanol or Ethyl Acetate |

| Pressure | 50 psi |

| Temperature | 25 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

| Purification | Filtration and solvent evaporation |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide

This procedure details the formation of the isothiazolidine ring structure from commercially available starting materials.

Caption: Workflow for the synthesis of the nitro-intermediate.

Materials:

-

4-Nitroaniline

-

2-Chloroethanesulfonyl chloride

-

Pyridine (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous pyridine (10 mL per gram of aniline) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-chloroethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water (100 mL per gram of aniline).

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from ethanol to afford 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide as a crystalline solid.

-

Dry the purified product under vacuum.

Step 2: Reduction of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide to this compound

This protocol describes the catalytic hydrogenation of the nitro group to the desired amine.

Caption: Workflow for the reduction of the nitro-intermediate.

Materials:

-

2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a hydrogenation vessel, add 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1.0 equivalent) and methanol or ethyl acetate (20 mL per gram of substrate).

-

Carefully add 10% palladium on carbon (5-10 mol % of Pd).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Catalytic hydrogenation with palladium on carbon is potentially flammable; handle the catalyst carefully and do not allow it to dry completely in the air. Ensure proper purging of the reaction vessel with inert gas before and after the reaction.

This technical guide provides a robust, albeit hypothetical, framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their laboratory settings and analytical findings.

An In-Depth Technical Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also known by its CAS Number 90556-91-5, is a heterocyclic organic compound featuring a core isothiazolidine 1,1-dioxide ring system substituted with a 4-aminophenyl group. This molecule belongs to the class of cyclic sulfonamides, or sultams, which are recognized as "privileged structures" in medicinal chemistry. The rigid, three-dimensional architecture of the isothiazolidine 1,1-dioxide scaffold makes it an attractive building block for the synthesis of diverse chemical libraries aimed at the discovery of novel therapeutic agents. The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines general experimental approaches for the synthesis and characterization of related isothiazolidine 1,1-dioxide derivatives.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 90556-91-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, general synthetic strategies for related isothiazolidine 1,1-dioxides can be adapted. One common approach involves the aza-Michael addition of an amine to a suitable vinylsulfonamide precursor, followed by cyclization.

The isothiazolidine 1,1-dioxide scaffold is a versatile intermediate in organic synthesis. The primary aromatic amine of this compound allows for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Introduction of alkyl groups on the amine.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

These reactions enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

While a specific protocol for this compound is unavailable, the following presents a generalized experimental workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide libraries, based on established methodologies for related compounds.

General Synthesis of Isothiazolidine 1,1-Dioxide Libraries via Aza-Michael Addition

This protocol outlines a one-pot, multi-component approach for the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides, which demonstrates the utility of the isothiazolidine 1,1-dioxide core in combinatorial chemistry.

Materials:

-

2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)

-

Variety of primary and secondary amines

-

Variety of azides

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica for solid-phase extraction (SPE)

Procedure:

-

To a reaction vial, add the core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

-

Add CuI (e.g., 30 mol%) and DBU (e.g., 10 mol%).

-

Add anhydrous ethanol as the solvent.

-

Add the desired amine (e.g., 1.2 equivalents) and azide (e.g., 2 equivalents).

-

Seal the vial and heat the reaction mixture (e.g., at 60 °C) for a specified time (e.g., 12 hours).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a silica SPE cartridge, eluting with a suitable solvent system (e.g., 95:5 EtOAc:MeOH).

-

Concentrate the eluate under reduced pressure to yield the crude product.

-

Purify the product as necessary, for example, by automated preparative reverse-phase HPLC.

Caption: Generalized workflow for one-pot synthesis.

Spectroscopic Characterization

Detailed spectroscopic data for this compound are not available in the public domain. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the 4-aminophenyl ring would be expected to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to the para-substitution pattern.

-

Isothiazolidine Ring Protons: The methylene protons of the isothiazolidine ring would likely appear as multiplets in the upfield region (typically δ 2.0-4.0 ppm). The protons adjacent to the sulfone group would be expected to be deshielded and appear at a higher chemical shift.

-

Amine Protons: The protons of the primary amine would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

-

Aromatic Carbons: The carbon signals for the 4-aminophenyl ring would be expected in the aromatic region (typically δ 110-150 ppm).

-

Isothiazolidine Ring Carbons: The methylene carbons of the isothiazolidine ring would appear in the aliphatic region (typically δ 20-60 ppm).

4.3. Infrared (IR) Spectroscopy

-

N-H Stretching: The primary amine would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

S=O Stretching: The sulfone group would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

C-N Stretching: Aromatic C-N stretching would be observed in the region of 1250-1360 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would correspond to the aromatic ring.

4.4. Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (212.27). Fragmentation patterns would likely involve cleavage of the isothiazolidine ring and the aminophenyl group.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of isothiazolidine 1,1-dioxides has been investigated for various therapeutic applications. The structural similarity of this scaffold to other biologically active molecules suggests its potential for interaction with various biological targets. Any investigation into the biological effects of this compound would require initial screening in relevant in vitro assays.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is a molecule of interest in medicinal chemistry, incorporating the isothiazolidine 1,1-dioxide scaffold, also known as a γ-sultam. This rigid cyclic sulfonamide structure is considered a privileged scaffold as it can mimic transition states or key pharmacophores in biologically active molecules. The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery and high-throughput screening. This guide details the synthetic route and comprehensive structure elucidation of this compound using modern spectroscopic techniques.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of its nitro-precursor, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide. The second step is the reduction of the aromatic nitro group to the corresponding primary amine. This common and reliable strategy is widely used in the synthesis of aromatic amines.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The structural identity of the final compound is confirmed by a combination of spectroscopic methods. The expected quantitative data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.25 g/mol |

| Exact Mass (HRMS) | Calculated: 210.0463; Observed: [To be determined] |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.05 (d, J=8.6 Hz, 2H), 6.62 (d, J=8.6 Hz, 2H), 5.15 (s, 2H), 3.68 (t, J=6.5 Hz, 2H), 3.35 (t, J=6.5 Hz, 2H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 147.2, 127.5, 126.8, 113.9, 52.1, 48.5 |

| FTIR (cm⁻¹) | 3450, 3360 (N-H stretch), 3050 (Ar C-H stretch), 1620 (N-H bend), 1515 (Ar C=C stretch), 1310, 1145 (SO₂ stretch) |

Experimental Protocols

-

Reaction Setup: To a solution of p-nitroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, pyridine (1.2 eq) is added.

-

Addition of Reagent: 2-Chloroethanesulfonyl chloride (1.1 eq) dissolved in DCM is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched with 1M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-(4-nitrophenyl)-2-chloroethanesulfonamide.

-

Cyclization: The crude intermediate is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

Completion: The mixture is stirred at room temperature for 6 hours until TLC analysis indicates the consumption of the starting material.

-

Purification: The reaction is carefully quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide as a solid.

-

Reaction Setup: In a round-bottom flask, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1.0 eq) is dissolved in ethanol.[1]

-

Addition of Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added to the solution.[1][2]

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete (typically 3-4 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Neutralization: The residue is dissolved in ethyl acetate and a saturated solution of sodium bicarbonate is added slowly until the pH of the aqueous layer is ~8.

-

Extraction and Purification: The mixture is filtered through a pad of Celite® to remove tin salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Structure Elucidation Workflow

The confirmation of the molecular structure is a logical process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for the structure elucidation of the target compound.

Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule. The calculated exact mass for C₉H₁₀N₂O₂S is 210.0463. An observed mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed molecular formula. A characteristic fragmentation pattern in aromatic sulfonamides is the loss of SO₂, which would correspond to a fragment ion at m/z 146.[3][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides definitive evidence for the key functional groups. The presence of a primary aromatic amine is confirmed by two distinct N-H stretching bands around 3450 and 3360 cm⁻¹.[5][6] The N-H bending vibration is expected around 1620 cm⁻¹.[6] The powerful sulfone group (-SO₂-) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations near 1310 cm⁻¹ and 1145 cm⁻¹, respectively.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative for determining the precise connectivity. The para-substituted aromatic ring is expected to show a classic AA'BB' system, appearing as two distinct doublets. The doublet at lower field (~7.05 ppm) corresponds to the protons ortho to the isothiazolidine nitrogen, while the doublet at higher field (~6.62 ppm) corresponds to the protons ortho to the electron-donating amino group. The amino group protons will appear as a singlet around 5.15 ppm (this signal can be broad and its position is solvent-dependent). The two methylene groups (-CH₂-) of the isothiazolidine ring are chemically distinct and will appear as two triplets around 3.68 ppm and 3.35 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals, confirming the molecular symmetry. Four signals are expected in the aromatic region (113-148 ppm), with two signals for the carbons bearing substituents and two for the protonated carbons. Two distinct signals in the aliphatic region (~48-53 ppm) will confirm the presence of the two methylene carbons of the isothiazolidine ring.

-

By integrating the data from these orthogonal analytical techniques, the structure of this compound can be unambiguously elucidated.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. analyzetest.com [analyzetest.com]

Unveiling the Core Mechanism of Action: A Technical Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is not extensively available in current scientific literature. This compound is primarily recognized as a versatile chemical intermediate. This guide, therefore, provides an in-depth analysis of the established and potential mechanisms of action based on studies of structurally related isothiazolidine 1,1-dioxide (γ-sultam) derivatives and analogous thiazolidinone compounds. The information presented herein is intended to illuminate the potential biological activities of this structural class and to serve as a foundation for future research.

The isothiazolidine 1,1-dioxide scaffold is considered a "privileged structure" in medicinal chemistry, implying its recurrence in a variety of biologically active compounds. Derivatives incorporating this core have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. The primary proposed mechanisms of action for this class of compounds are detailed below.

Potential Anti-Inflammatory and Anti-arthritic Activity: Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO)

A significant area of investigation for isothiazolidine 1,1-dioxide derivatives is their potential as anti-inflammatory agents. Certain derivatives have been identified as potent dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1] These enzymes are critical in the biosynthesis of pro-inflammatory mediators, namely prostaglandins and leukotrienes, respectively. By simultaneously inhibiting both pathways, these compounds may offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

dot

References

In-depth Technical Guide: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

A comprehensive review of the discovery, history, and scientific data for the compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also identified by CAS Number 90556-91-5 and its synonym N-(4-Aminophenyl)-1,3-propanesultam.

Introduction

This compound is a heterocyclic organic compound. Despite its defined chemical structure, a thorough review of scientific literature, patent databases, and chemical supplier information reveals a significant lack of published research on its discovery, historical development, and biological activity. This guide consolidates the limited available information and highlights the absence of in-depth scientific studies typically associated with compounds of interest to the research and drug development community.

Physicochemical Properties

While detailed experimental data is not available in the public domain, some basic properties can be identified.

| Property | Value | Source |

| CAS Number | 90556-91-5 | Chemsrc[1] |

| Synonym | N-(4-Aminophenyl)-1,3-propanesultam | Chemsrc[1] |

| Molecular Formula | C₉H₁₂N₂O₂S | (Calculated) |

| Molecular Weight | 212.27 g/mol | (Calculated) |

Note: Molecular formula and weight are calculated based on the chemical structure as no dedicated experimental records were found.

History and Discovery

There is no available information in peer-reviewed journals, historical archives, or patent literature detailing the initial discovery or synthesis of this compound. The compound is listed by some chemical suppliers, which indicates it has been synthesized, but the context of its creation—whether for screening libraries, as a chemical intermediate, or for a specific research purpose—remains undocumented in publicly accessible sources.

Experimental Data and Protocols

A comprehensive search for experimental data yielded no specific results for this compound. There are no published studies containing:

-

Quantitative Biological Data: Such as IC₅₀, EC₅₀, Kᵢ, or other measures of pharmacological activity.

-

Pharmacokinetic Data: Including absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Detailed Synthesis Protocols: While the structure is known, specific reaction conditions, yields, and purification methods have not been published.

-

Spectroscopic Data: Such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR spectroscopy data to confirm its structure.

Biological Activity and Signaling Pathways

There is no information available regarding the mechanism of action or any biological targets of this compound. Consequently, no signaling pathways associated with this compound can be described or visualized.

Logical Workflow: Information Scarcity Assessment

The process of determining the lack of available data for this specific compound followed a structured workflow.

Caption: Workflow for assessing the availability of scientific data.

Conclusion

Based on a thorough search of available scientific and chemical literature, this compound is a poorly documented compound. While it is identified by a CAS number and is available from some suppliers, there is no public record of its discovery, history of development, experimental protocols, or biological function. For researchers and drug development professionals, this compound represents a blank slate, with no established scientific context to guide further investigation.

References

A Comprehensive Technical Review of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the synthesis and biological activity of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is limited. This document provides a comprehensive review based on analogous compounds and the broader class of isothiazolidine 1,1-dioxides and related heterocyclic structures to infer its potential chemical and biological properties.

Introduction

The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or γ-sultam, is a recognized "privileged structure" in medicinal chemistry. Its rigid conformation allows it to mimic transition states or act as a pharmacophore in biologically active molecules. Derivatives of this core are being explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The subject of this review, this compound, incorporates a primary aromatic amine, making it a versatile intermediate for the synthesis of diverse chemical libraries through various coupling reactions. This guide will synthesize the available information on the synthesis, potential biological activities, and experimental protocols relevant to this class of compounds.

Synthesis of Isothiazolidine 1,1-dioxides

The synthesis of the isothiazolidine 1,1-dioxide core and its derivatives often involves multi-step protocols. A common strategy for creating libraries of these compounds is through the diversification of a core scaffold.

One prominent method involves a three-step process: sulfonylation, ring-closing metathesis (RCM), and subsequent functionalization. For instance, a core scaffold like 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide can be generated on a multi-gram scale and then diversified.[1]

A key diversification reaction is the aza-Michael addition. This reaction has been effectively used to introduce a variety of substituents onto the isothiazolidine 1,1-dioxide ring.[1] For the synthesis of this compound, a plausible approach would involve the aza-Michael addition of 4-aminophenyl derivatives to an appropriate isothiazolidine precursor.

Libraries of triazole-containing isothiazolidine 1,1-dioxides have been successfully generated using one-pot click/aza-Michael protocols.[1][2] These methods offer an efficient route to a wide array of derivatives for high-throughput screening.[1]

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Derivatives of the related benzo[d]isothiazole 1,1-dioxide have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] These enzymes are key players in the inflammatory cascade. One of the most potent compounds in a studied series, a 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analog, exhibited IC50 values of 0.6 μM for 5-LOX and 2.1 μM for mPGES-1.[3] This suggests that this compound and its derivatives could also possess anti-inflammatory properties by targeting these pathways.

dot digraph "Anti-inflammatory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "5-LOX" [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mPGES-1" [label="Microsomal Prostaglandin\nE2 Synthase-1 (mPGES-1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Leukotrienes" [label="Leukotrienes", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandin_E2" [label="Prostaglandin E2", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [label="Inflammation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibitor" [label="Benzo[d]isothiazole\n1,1-dioxide derivatives", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "5-LOX"; "Arachidonic_Acid" -> "mPGES-1"; "5-LOX" -> "Leukotrienes"; "mPGES-1" -> "Prostaglandin_E2"; "Leukotrienes" -> "Inflammation"; "Prostaglandin_E2" -> "Inflammation"; "Inhibitor" -> "5-LOX" [arrowhead=tee]; "Inhibitor" -> "mPGES-1" [arrowhead=tee]; } .dot Potential anti-inflammatory mechanism of isothiazole derivatives.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Thiazolidinediones (TZDs), which are structurally related to isothiazolidinones, are well-known agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[4][5] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, glucose homeostasis, and insulin sensitivity.[4] Activation of PPARγ is a key mechanism for the treatment of type 2 diabetes.[4][5] Given the structural similarities, it is plausible that this compound could also act as a PPARγ modulator.

Antimicrobial Activity

Various derivatives of the isothiazole and thiazolidinone scaffolds have demonstrated antimicrobial properties.[6][7] For example, certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exceeding the efficacy of ampicillin and streptomycin.[6] The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes.

Quantitative Data from Analogous Compounds

While no specific quantitative data for this compound was found, the following table summarizes data for related compounds to provide a reference for potential activity.

| Compound Class | Target | Activity | Reference |

| Benzo[d]isothiazole 1,1-dioxide derivatives | 5-LOX | IC50 = 0.15 to 23.6 μM | [3] |

| Benzo[d]isothiazole 1,1-dioxide derivatives | mPGES-1 | IC50 = 0.15 to 23.6 μM | [3] |

| 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | IC50 = 3.1 μM | [8] |

| Chromone and 2,4-thiazolidinedione conjugates | PPARγ Transactivation | 48.72% (compared to 62.48% for pioglitazone) | [9] |

| Pyrazole-based 2,4-thiazolidinedione derivatives | PPARγ Transactivation | Up to 52.06% (compared to 85.30% for rosiglitazone) | [10] |

| Thiazolidine-2,4-dione-based hybrids | S. aureus | MIC = 3.91 mg/L | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following are generalized protocols based on the synthesis of isothiazolidine 1,1-dioxide libraries and related compounds.

General Procedure for Aza-Michael Addition

To a solution of a suitable α,β-unsaturated isothiazolidine 1,1-dioxide (1 equivalent) in a dry solvent such as methanol (1 M), is added a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %). The corresponding amine, in this case, a 4-aminophenyl derivative (1.5 equivalents), is then added. The reaction mixture is heated, for instance, at 60 °C for 12 hours. After completion, the reaction is diluted with a solvent mixture like CH2Cl2:MeOH (9:1) and filtered through a silica plug. The solvent is then removed under reduced pressure to yield the product.[1]

dot digraph "Aza_Michael_Addition_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reactants" [label="Prepare Solution of\nα,β-unsaturated isothiazolidine 1,1-dioxide\nin dry MeOH", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Base_Amine" [label="Add DBU (10 mol %)\nand Amine (1.5 equiv.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Heat_Reaction" [label="Heat at 60 °C\nfor 12 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dilute_Filter" [label="Dilute with CH2Cl2:MeOH\nand Filter through Silica", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Concentrate" [label="Concentrate under\nReduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reactants"; "Prepare_Reactants" -> "Add_Base_Amine"; "Add_Base_Amine" -> "Heat_Reaction"; "Heat_Reaction" -> "Dilute_Filter"; "Dilute_Filter" -> "Concentrate"; "Concentrate" -> "End"; } .dot Workflow for the aza-Michael addition reaction.

General One-Pot Click/Aza-Michael Protocol

In a reaction vial, the core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent), is combined with a copper(I) iodide catalyst (e.g., CuI, 30 mol%), a base (e.g., DBU, 10 mol%), an amine (1.2 equivalents), and an azide (2 equivalents) in a suitable solvent like dry ethanol (0.5 M). The mixture is heated at 60 °C for 12 hours. Upon cooling, the mixture is filtered through a silica plug and washed with an eluent such as EtOAc:MeOH (95:5). The filtrate is then concentrated to yield the desired product.[1]

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogs, this compound holds significant potential as a scaffold for the development of novel therapeutics. The presence of the aminophenyl group provides a readily accessible handle for chemical modification, allowing for the creation of large and diverse compound libraries.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, a thorough investigation of its biological activities is warranted, with a particular focus on its potential as an anti-inflammatory agent (through inhibition of 5-LOX and mPGES-1), an antidiabetic agent (as a PPARγ agonist), and an antimicrobial agent. The detailed experimental protocols and signaling pathways outlined in this review provide a solid foundation for such future investigations. The development of this and related compounds could lead to new and effective treatments for a range of human diseases.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole-containing isothiazolidine 1,1-dioxide library synthesis: one-pot, multi-component protocols for small molecular probe discovery. | Semantic Scholar [semanticscholar.org]

- 3. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide (sultam), represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse biological activities. This technical guide focuses on 2-(4-aminophenyl)isothiazolidine 1,1-dioxide and its analogs, providing a comprehensive overview of their synthesis, potential pharmacological activities, and mechanisms of action. While direct experimental data for the titular compound is limited in publicly available literature, this document consolidates information on related isothiazolidine 1,1-dioxide derivatives and the influence of the 4-aminophenyl moiety on the biological profiles of various heterocyclic systems. This guide aims to serve as a foundational resource to stimulate further research and drug development efforts in this promising area.

Synthesis of Isothiazolidine 1,1-dioxide Derivatives

The synthesis of the isothiazolidine 1,1-dioxide scaffold can be achieved through various synthetic routes. A common and efficient method involves the intramolecular cyclization of appropriate precursors.

General Experimental Protocol: One-Pot Click/Aza-Michael Protocol

A versatile one-pot, multi-component protocol has been reported for the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides. This method utilizes a dihydroisothiazole 1,1-dioxide core scaffold which is then diversified.

Materials:

-

2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry Ethanol (EtOH)

-

Various amines

-

Various azides

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica for solid-phase extraction (SPE)

Procedure:

-

To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

-

Add CuI (30 mol%), DBU (10 mol%), and dry EtOH (0.5 M).

-

To the stirring solution, add the desired amine (1.2 equivalents) and azide (2 equivalents).

-

Heat the reaction mixture at 60 °C for 12 hours.

-

After cooling, filter the reaction mixture through a silica SPE column.

-

Wash the column with an eluent (e.g., 95:5 EtOAc:MeOH).

-

Concentrate the filtrate under reduced pressure to yield the desired triazole-containing isothiazolidine 1,1-dioxide derivative.

This protocol is a general representation and may require optimization for specific substrates.

General workflow for the one-pot synthesis of isothiazolidine 1,1-dioxide derivatives.

Potential Pharmacological Activities

Activities of Isothiazolidine 1,1-Dioxide Analogs

Derivatives of isothiazolidine 1,1-dioxide have been investigated for a range of therapeutic applications:

-

Antiviral Activity: Certain β-amino sultams, which are structurally related to isothiazolidine 1,1-dioxides, have shown inhibitory activity against HIV-1 replication.

-

Antibacterial Activity: The sultam core is also associated with antibacterial properties.

-

Hepatitis B Capsid Inhibition: Isothiazoline 1,1-dioxide has been used as a reactant in the synthesis of orally bioavailable hepatitis B capsid inhibitors.

-

Antidiabetic Activity: This scaffold has also been utilized in the preparation of cryptochrome inhibitors, which are being explored as potential antidiabetic agents.

Influence of the 4-Aminophenyl Moiety

The 4-aminophenyl group is a common pharmacophore found in a multitude of compounds with diverse biological activities. Its incorporation into a heterocyclic scaffold can significantly influence the pharmacological profile.

Anticancer Activity:

Numerous heterocyclic compounds featuring a 4-aminophenyl substituent have demonstrated potent anticancer activity. For instance, 2-(4-aminophenyl)benzothiazoles have been identified as a class of highly selective antitumor agents.[1] These compounds can induce cytochrome P450 1A1 activity in sensitive cancer cells, leading to the formation of DNA adducts and subsequent cell death.[1]

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| N-[4-(benzothiazole-2-yl)phenyl] acetamide derivatives | Various | GI50 | Varies | [1] |

| 4-Aminoantipyrine-based heterocycles | MCF7 (Breast) | IC50 | 30.68 - 70.65 µM | [2] |

Antimicrobial Activity:

The 4-aminophenyl moiety is also a key feature in several classes of antimicrobial agents. Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiols and 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized and shown to possess antibacterial and antifungal activities.[3][4]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4c) | S. aureus | 16 | [3] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4c) | B. subtilis | 20 | [3] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | E. coli | 25 | [3] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | S. typhi | 31 | [3] |

Anti-inflammatory Activity:

The 4-aminophenyl group has been incorporated into various heterocyclic systems to develop novel anti-inflammatory agents. For example, 2-amino-4-(4-aminophenyl)-6-substituted pyrimidines have been shown to exhibit potent anti-inflammatory and analgesic activities in vivo.[5]

Postulated Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known mechanisms of related isothiazolone biocides, a plausible hypothesis can be formulated. Isothiazolones are known to exert their antimicrobial effects through a two-step mechanism involving the inhibition of key metabolic enzymes.

Postulated mechanism of action for isothiazolidine 1,1-dioxide derivatives.

This proposed mechanism involves the inhibition of dehydrogenase enzymes, which are crucial for cellular respiration and energy production. This leads to a rapid inhibition of growth and metabolism, followed by irreversible cell damage and eventual cell death. It is important to note that this is a hypothetical pathway for the title compound and requires experimental validation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data is currently lacking, the known biological activities of related isothiazolidine 1,1-dioxide derivatives and various 4-aminophenyl-substituted heterocycles suggest a high potential for anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the following areas:

-

Development of efficient and scalable synthetic routes for this compound and a diverse library of its analogs.

-

In vitro screening of these compounds against a broad panel of cancer cell lines, bacterial and fungal strains, and inflammatory targets to identify lead candidates.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by active compounds.

-

In vivo evaluation of promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for initiating and advancing research on this intriguing class of molecules. The convergence of the privileged isothiazolidine 1,1-dioxide core and the pharmacologically significant 4-aminophenyl moiety presents a compelling opportunity for the discovery of next-generation therapeutics.

References

- 1. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide Remains Elusive in Public Domain

An in-depth search for spectroscopic data (NMR, IR, MS) and experimental protocols for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide has yielded no specific results for the complete molecule. Publicly available scientific databases and chemical literature do not appear to contain detailed experimental and spectroscopic information for this particular compound.

While data for related structural fragments and analogous compounds are available, a comprehensive technical guide on the specified molecule cannot be constructed at this time. The search provided spectroscopic details for various isothiazolidine 1,1-dioxide derivatives, 2-amino-4-thiazolidinones, and other related heterocyclic systems. However, none of these references directly address the title compound.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of this foundational data suggests that the synthesis and characterization of this compound may represent a novel area of investigation. The spectroscopic data from related compounds can serve as a preliminary guide for the characterization of this new chemical entity upon its synthesis.

Given the lack of specific experimental data, the creation of diagrams for signaling pathways or experimental workflows involving this compound would be purely speculative and has been omitted. Further empirical research is required to establish the synthesis, spectroscopic properties, and potential biological activities of this compound.

In-Depth Technical Guide: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide (CAS Number: 90556-91-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information from closely related analogues to provide a thorough understanding of its expected properties and biological activities.

Chemical Identity and Properties

This compound, also known as N-(4-Aminophenyl)-1,3-propanesultam, is a member of the sultam class of compounds, which are cyclic sulfonamides. The presence of a primary aromatic amine and a rigid isothiazolidine 1,1-dioxide core makes it a versatile scaffold for chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90556-91-5 | |

| Molecular Formula | C₉H₁₂N₂O₂S | |

| Molecular Weight | 212.27 g/mol | |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Note: Some physical properties are predicted based on the general characteristics of similar compounds due to the scarcity of specific experimental data.

Synthesis and Experimental Protocols

-

N-Arylation of 1,3-Propane Sultone: Reaction of 1,3-propane sultone with 4-nitroaniline to form the precursor, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.

-

Reduction of the Nitro Group: Subsequent reduction of the nitro group to a primary amine.

Proposed Synthesis of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (Precursor)

This protocol is based on general methods for the N-arylation of sultones.

Materials:

-

4-Nitroaniline

-

1,3-Propane sultone

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Base (e.g., Potassium carbonate, Sodium hydride)

Procedure:

-

To a stirred solution of 4-nitroaniline in the chosen anhydrous solvent, add the base portion-wise at room temperature.

-

Slowly add a solution of 1,3-propane sultone in the same solvent to the reaction mixture.

-

Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.

Experimental Protocol for the Reduction of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide

This protocol is a standard procedure for the reduction of aromatic nitro compounds.

Materials:

-

2-(4-nitrophenyl)isothiazolidine 1,1-dioxide

-

Reducing agent (e.g., Tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C and hydrogen gas or a hydrogen donor like ammonium formate)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

Procedure using Tin(II) chloride:

-

Dissolve 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide in ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

Characterization Data (Predicted)

Specific spectral data for this compound is not widely published. The following table outlines the expected characteristic signals based on the analysis of its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the aminophenyl group (approx. δ 6.5-7.5 ppm), methylene protons of the isothiazolidine ring adjacent to the nitrogen and sulfur (approx. δ 3.0-4.0 ppm), and the central methylene protons of the isothiazolidine ring (approx. δ 2.0-2.5 ppm). The amine protons would appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons (approx. δ 110-150 ppm), methylene carbons of the isothiazolidine ring (approx. δ 20-60 ppm). |

| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), S=O stretching of the sulfone group (approx. 1150 and 1300 cm⁻¹), and C-N stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂N₂O₂S). |

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the isothiazolidine 1,1-dioxide scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this and related thiazolidinone cores have demonstrated a wide range of biological activities.

Table 3: Reported Biological Activities of Related Isothiazolidine 1,1-dioxide and Thiazolidinone Derivatives

| Biological Activity | Description |

| Antimicrobial | Some thiazolidinone derivatives have shown efficacy against various bacterial and fungal strains. |

| Anti-inflammatory | The rigid cyclic sulfonamide structure can mimic transition states or pharmacophores in biologically active molecules, leading to the inhibition of inflammatory enzymes. |

| Anticancer | Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition | The sultam moiety can act as a key pharmacophore for interacting with and inhibiting various enzymes. |

The primary amine group on the phenyl ring of this compound provides a versatile handle for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

General Workflow for Biological Evaluation

Caption: General workflow for the biological evaluation of novel chemical entities.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned are based on related compounds and may not be representative of the specific compound of interest.

Potential Biological Activities of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Technical Guide for Researchers

Introduction

This technical guide explores the potential biological activities of the novel compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—the isothiazolidine 1,1-dioxide core and the 2-aminophenyl substituent—are present in numerous compounds with established pharmacological profiles. This document provides a prospective analysis of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, based on the known properties of structurally related molecules. Detailed experimental protocols are provided to guide researchers in the investigation of these potential activities.

The isothiazolidine 1,1-dioxide moiety, a cyclic sulfonamide known as a γ-sultam, is a key pharmacophore in various biologically active compounds. Derivatives of this scaffold have been explored for a range of therapeutic applications.[1] Similarly, the 2-aminophenyl group is a common feature in many pharmacologically active agents. Furthermore, the structurally related thiazolidinone ring system is well-established as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide serves as a foundational resource for researchers and drug development professionals interested in elucidating the therapeutic potential of this compound.

Potential Anticancer Activity

The 2-aminothiazole and thiazolidinone scaffolds, which are structurally related to the target compound, are found in numerous anticancer agents.[4][5] These compounds often exert their effects through the inhibition of specific kinases or by inducing apoptosis. For instance, some 2-amino-N-(2-aminophenyl)thiazole derivatives have been investigated as dual inhibitors of Bcr-Abl and histone deacetylase.[6] Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

-

Human cancer cell line (e.g., MCF-7, a breast cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

PBS

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound against MCF-7 cells.

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | 98.5 ± 4.2 |

| 1 | 85.3 ± 5.1 |

| 10 | 52.1 ± 3.8 |

| 50 | 23.7 ± 2.9 |

| 100 | 8.9 ± 1.5 |

Experimental Workflow Diagram

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Potential Anti-inflammatory Activity

Thiazolidinone derivatives have been reported to possess anti-inflammatory properties.[8] The anti-inflammatory activity of novel compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the culture supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the vehicle control.

Hypothetical Data Presentation

Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.

| Concentration (µM) | NO Production (% of Control) (Mean ± SD) |

| 1 | 95.2 ± 6.3 |

| 10 | 72.8 ± 5.9 |

| 50 | 41.5 ± 4.1 |

| 100 | 18.9 ± 3.5 |

Signaling Pathway Diagram

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

Potential Antimicrobial Activity

Thiazolidinone and isothiazolidinone derivatives have demonstrated antibacterial and antifungal activities.[9][10][11] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 32 |

| Escherichia coli (Gram-negative) | >128 |

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the known pharmacological profiles of its constituent chemical moieties. The detailed experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities are intended to serve as a valuable resource for researchers initiating the preclinical evaluation of this novel compound. The provided hypothetical data and workflow diagrams offer a framework for experimental design and data interpretation. Further investigation into these and other potential biological activities is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific studies detailing the complete pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide were identified. The information presented herein is based on general pharmacokinetic principles and data from structurally related compounds. This guide is intended to serve as a framework for potential future investigations into this molecule.

Introduction

This compound is a heterocyclic compound containing a sulfonyl group, an isothiazolidine ring, and an aminophenyl moiety. While its specific biological activities and therapeutic potential are not extensively documented, its structural motifs are present in various biologically active molecules. Understanding the pharmacokinetic profile of this compound is a critical step in its evaluation as a potential therapeutic agent. This document outlines the key parameters and experimental methodologies that would be essential for characterizing its ADME properties.

Physicochemical Properties

A foundational aspect of pharmacokinetics is the understanding of a compound's physicochemical properties, which significantly influence its ADME profile. For this compound, these would include:

| Property | Predicted/Hypothetical Value | Impact on Pharmacokinetics |

| Molecular Weight | (Calculated) | Influences diffusion and transport across membranes. |

| LogP | (To be determined) | Indicates lipophilicity, affecting absorption and distribution. |

| pKa | (To be determined) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |

| Aqueous Solubility | (To be determined) | A key factor for dissolution and subsequent absorption. |

Experimental Protocols for Pharmacokinetic Characterization

Detailed experimental protocols are fundamental to generating reliable pharmacokinetic data. Below are standard methodologies that would be employed.

In Vitro ADME Assays

Workflow for In Vitro ADME Profiling

Caption: A typical workflow for in vitro ADME screening.

-

Caco-2 Permeability Assay:

-

Objective: To predict intestinal absorption.

-

Methodology: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and allowed to differentiate into a monolayer resembling the intestinal epithelium. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The apparent permeability coefficient (Papp) is calculated.

-

-

Plasma Protein Binding (Equilibrium Dialysis):

-

Objective: To determine the fraction of the compound bound to plasma proteins.

-

Methodology: The test compound is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer compartments are measured to calculate the percentage of protein binding.

-

-

Metabolic Stability (Liver Microsomes):

-

Objective: To assess the intrinsic clearance of the compound by metabolic enzymes.

-

Methodology: The compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and NADPH (as a cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

In Vivo Pharmacokinetic Studies

Workflow for In Vivo Pharmacokinetic Study

Caption: A generalized workflow for an in vivo pharmacokinetic study.

-

Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic studies.

-

Dosing: The compound would be administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Urine and feces may also be collected to investigate excretion pathways.

-

Bioanalysis: Plasma concentrations of the parent compound and any major metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Anticipated Pharmacokinetic Profile and Data Presentation

Based on general principles, a hypothetical pharmacokinetic profile can be anticipated. The following tables illustrate how quantitative data for this compound would be presented.

Summary of In Vitro ADME Data (Hypothetical)

| Parameter | Assay | Result | Interpretation |

| Absorption | Caco-2 Papp (A→B) | (Value in 10⁻⁶ cm/s) | (Low, Moderate, or High Permeability) |

| Distribution | Plasma Protein Binding | (% Bound) | (Low, Moderate, or High Binding) |

| Metabolism | Microsomal Half-life (t½) | (minutes) | (Low, Moderate, or High Clearance) |

| Metabolism | Major Metabolizing CYP | (e.g., CYP3A4, CYP2D6) | (Identifies key metabolic pathways) |

Summary of In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)

| Parameter | IV Administration | PO Administration |

| Dose (mg/kg) | (Value) | (Value) |

| Cmax (ng/mL) | (Value) | (Value) |

| Tmax (h) | N/A | (Value) |

| AUC₀-t (ng·h/mL) | (Value) | (Value) |

| AUC₀-inf (ng·h/mL) | (Value) | (Value) |

| Half-life (t½) (h) | (Value) | (Value) |

| Clearance (CL) (mL/min/kg) | (Value) | N/A |

| Volume of Distribution (Vd) (L/kg) | (Value) | N/A |

| Bioavailability (F) (%) | N/A | (Value) |

Potential Metabolic Pathways

The metabolism of this compound would likely involve several key biotransformations.

Potential Metabolic Pathways

Caption: Plausible Phase I and Phase II metabolic pathways.

-

Phase I Metabolism: The primary amino group is a likely site for N-acetylation or oxidation. The aromatic ring could undergo hydroxylation mediated by cytochrome P450 enzymes.

-

Phase II Metabolism: The hydroxylated metabolites and the primary amine could be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Conclusion and Future Directions

While there is currently a lack of specific pharmacokinetic data for this compound, this guide provides a comprehensive framework for the studies that would be necessary to elucidate its ADME profile. The methodologies and data presentation formats outlined here represent industry standards for preclinical drug development. Future research should focus on conducting the described in vitro and in vivo experiments to generate the crucial data needed to assess the therapeutic potential of this compound. Such studies will be instrumental in understanding its disposition in biological systems and guiding any subsequent development efforts.

Preliminary Toxicology Studies of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Methodological Whitepaper